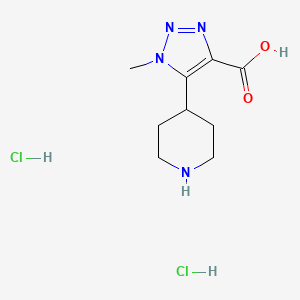

1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride

描述

属性

IUPAC Name |

1-methyl-5-piperidin-4-yltriazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.2ClH/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13;;/h6,10H,2-5H2,1H3,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNOXTYFGOSZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=O)O)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with an appropriate triazole precursor. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the piperidinyl group is oxidized to form various derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or other functional groups.

Substitution: Substitution reactions can occur at various positions on the triazole ring or the piperidinyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the triazole ring or piperidinyl group.

Reduction Products: Reduced forms of the carboxylic acid group, such as alcohols.

Substitution Products: Various substituted derivatives of the triazole ring or piperidinyl group.

科学研究应用

Potential Therapeutic Applications

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride has shown promise in various biological assays:

- Antimicrobial Properties : Similar compounds have been reported to exhibit significant antimicrobial activity. The presence of the piperidine moiety may enhance the binding affinity to microbial targets.

- Anti-inflammatory Effects : Research indicates that triazole derivatives can modulate inflammatory pathways. This compound may act as an inhibitor of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- CNS Activity : Given its structural characteristics, the compound may interact with central nervous system receptors, potentially offering neuroprotective effects or serving as an antidepressant.

Case Studies and Research Findings

Several studies have explored the applications of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole derivatives:

-

Antimicrobial Activity : A study demonstrated that triazole derivatives exhibited significant activity against various bacterial strains. The study highlighted that structural modifications could enhance efficacy against resistant strains.

Compound Name Structure Features Biological Activity 5-(Piperidin-4-yl)-1H-1,2,3-triazole Lacks methyl group at position 1 Antimicrobial properties 1-Methyltriazole derivative Different substituents on triazole Potential anti-inflammatory effects 4-Carboxamido analogs Variation in functional groups Enzyme inhibition potential - Neuropharmacological Studies : Investigations into triazoles have suggested their potential role in modulating neurotransmitter systems. Compounds similar to 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole have been shown to influence serotonin and dopamine pathways.

- Cancer Research : Recent studies indicate that triazole derivatives can inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival. The compound's ability to target specific enzymes involved in cancer metabolism is under investigation.

作用机制

The mechanism by which 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the 1,2,3-triazole-4-carboxylic acid family. Key structural analogs include:

*Calculated based on molecular formulae.

Key Observations :

- Piperidinyl vs. The latter increase lipophilicity but may reduce aqueous solubility .

- Salt Forms: The dihydrochloride salt (target) improves solubility and stability over free acids or monohydrochloride salts, critical for bioavailability .

Antitumor Activity

- 1-(4-Chlorophenyl)-5-CF3-Triazole-4-carboxylic Acid : Exhibited 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to its role as a c-Met kinase inhibitor scaffold .

- Thiazolyl-Substituted Analogs : 5-Methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid showed 62.47% GP against NCI-H522 cells, with zwitterionic properties improving cell permeability .

- The piperidinyl group may target hydrophobic enzyme pockets, while the dihydrochloride salt enhances solubility for in vivo efficacy.

Acidic vs. Amide Derivatives

- Carboxylic Acids: Generally exhibit lower activity than corresponding amides due to high acidity (pKa ~3–4), leading to non-selective binding and reduced cell permeability. For example, 1-(thiazol-2-yl)-triazole-4-carboxylic acid derivatives showed moderate activity (GP 44–62%) .

- Amide Derivatives : Amides derived from triazole carboxylic acids (e.g., N-(5-benzylthiazol-2-yl)benzamide) demonstrated superior antiproliferative effects (GP <30%), attributed to improved lipophilicity and target affinity .

Physicochemical Properties

| Property | Target Compound | 1-(Piperidin-4-yl)-Triazole HCl | 1-(4-ClPh)-5-CF3-Triazole Acid |

|---|---|---|---|

| Solubility | High (dihydrochloride) | Moderate (hydrochloride) | Low (free acid) |

| LogP | ~1.2* | ~0.8* | ~2.5* |

| pKa | Carboxylic acid: ~3.5; Piperidine: ~10.5 | Carboxylic acid: ~3.5; Piperidine: ~10.5 | Carboxylic acid: ~3.5 |

*Estimated using computational tools.

Key Insights :

- The dihydrochloride form of the target compound balances solubility (via salt) and lipophilicity (via methyl and piperidinyl groups), optimizing drug-likeness.

- Aryl/CF3-substituted analogs (e.g., 1-(4-ClPh)-5-CF3) exhibit higher LogP, favoring membrane penetration but risking off-target effects.

生物活性

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a synthetic compound belonging to the triazole class. Its unique structure, which includes a piperidine ring and a carboxylic acid functional group, suggests potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 283.15 g/mol. The presence of functional groups such as the methyl group and piperidine moiety enhances its binding affinity to biological targets compared to other triazole derivatives .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆Cl₂N₄O₂ |

| Molecular Weight | 283.15 g/mol |

| CAS Number | 2094396-32-2 |

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies indicate that similar compounds may act as modulators for different receptors and enzymes. The specific pathways affected depend on the target organism or cell type.

Potential Biological Targets:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting essential cellular processes.

- Anticancer Activity : Evidence suggests that triazole derivatives can induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial disruption .

Antimicrobial Effects

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole have shown efficacy against various Gram-positive and Gram-negative bacteria. A comparative analysis of similar compounds indicated that they possess minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against specific pathogens .

Anticancer Activity

In vitro studies have reported that certain triazole derivatives exhibit selective cytotoxicity towards cancer cell lines. For example, one study found that a derivative induced morphological changes characteristic of apoptosis in Jurkat T-cells and reduced mitochondrial membrane potential without directly intercalating DNA . This suggests that the compound could be further explored for its anticancer properties.

Case Studies

Several studies have evaluated the biological activity of triazole-containing compounds:

- Cytotoxicity in Cancer Cells : A study on N-(4-thiocyanatophenyl)-triazole derivatives indicated significant cytotoxic effects at nanomolar concentrations against leukemic cells, comparable to established chemotherapeutics such as doxorubicin .

- Antimicrobial Testing : Another investigation assessed various triazole derivatives against bacterial strains, revealing potent antibacterial activity with MIC values lower than those of standard antibiotics like ampicillin and ciprofloxacin .

常见问题

Q. What are the recommended synthetic routes for 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride?

The compound’s synthesis typically involves multi-step reactions combining piperidine and triazole precursors. For analogs, oxidation, reduction, and substitution reactions are common, with reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) under controlled pH and temperature . Key intermediates include triazole-carboxylic acid derivatives, which are subsequently methylated and hydrochlorinated. Reaction monitoring via HPLC or NMR is critical for purity validation .

Q. How should researchers characterize the compound’s structural and chemical properties?

Use a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% recommended) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) can validate molecular weight and functional groups (e.g., carboxylic acid, piperidine ring) . For solubility, conduct empirical tests in polar solvents (e.g., DMSO, water) due to variable literature data .

Q. What safety protocols are essential for handling this compound?

The compound may cause skin/eye irritation or respiratory distress. Always use PPE: nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice if irritation persists. Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in triazole-piperidine coupling?

Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s methods) can predict optimal conditions, reducing trial-and-error. For example, adjusting temperature (e.g., 50–80°C), solvent polarity (acetonitrile vs. DMF), and catalyst load (e.g., Pd/C for cross-couplings) improves yield. Experimental validation via Design of Experiments (DoE) is critical to identify interactions between variables .

Q. How should contradictory data on biological activity be addressed?

Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line variability, incubation time). For example, a compound’s IC50 in MCF-7 vs. HEK293 cells may differ due to membrane permeability. Validate findings using orthogonal assays (e.g., fluorescence-based viability vs. ATP quantification) and replicate studies across independent labs .

Q. What computational strategies can predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to receptors like GPCRs or kinases. Pair with Molecular Dynamics (MD) simulations (AMBER, GROMACS) to assess stability over time. For example, piperidine-triazole derivatives show affinity for serotonin receptors due to hydrogen bonding with Asp3.32 residues .

Q. How does the compound’s stability vary under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 72 hours. Piperidine rings are generally stable, but the triazole moiety may hydrolyze under acidic conditions (pH <4). Adjust formulation buffers (e.g., citrate vs. phosphate) to enhance shelf life .

Q. What strategies resolve low solubility in aqueous media for in vivo studies?

Use co-solvents (e.g., PEG-400, cyclodextrins) or synthesize prodrugs (e.g., ester derivatives). For instance, converting the carboxylic acid to a methyl ester improves logP by 1.5 units, enhancing membrane permeability . Validate bioavailability via pharmacokinetic studies in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。